molecular formula C19H18N2O4 B11211246 N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Katalognummer: B11211246
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: UCAQIWCEGNDWDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a complex structure with a 3,4-dimethoxyphenyl group, an indole ring, and a formyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

    Coupling with 3,4-Dimethoxyphenyl Group: The final step involves coupling the formylated indole with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Potential applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to engage in π-π stacking interactions, while the formyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxyphenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a formyl group, leading to different chemical properties.

Uniqueness:

  • The presence of the formyl group in N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide provides unique reactivity, allowing for specific chemical transformations and interactions that are not possible with similar compounds lacking this functional group.

Eigenschaften

Molekularformel

C19H18N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

N-(3,4-dimethoxyphenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C19H18N2O4/c1-24-17-8-7-14(9-18(17)25-2)20-19(23)11-21-10-13(12-22)15-5-3-4-6-16(15)21/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI-Schlüssel

UCAQIWCEGNDWDO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.